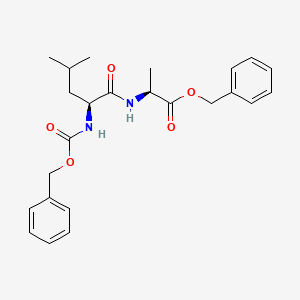

N-Cbz-L-leucyl-L-alanine benzyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Cbz-L-leucyl-L-alanine benzyl ester is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-leucine and L-alanine, where the amino group of L-leucine is protected by a carbobenzyloxy (Cbz) group, and the carboxyl group of L-alanine is esterified with benzyl alcohol. This compound is valuable in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-L-leucyl-L-alanine benzyl ester typically involves the following steps:

Protection of L-leucine: The amino group of L-leucine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms N-Cbz-L-leucine.

Coupling with L-alanine: N-Cbz-L-leucine is then coupled with L-alanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-Cbz-L-leucyl-L-alanine.

Esterification: The carboxyl group of L-alanine is esterified with benzyl alcohol using a reagent like benzyl bromide in the presence of a base such as potassium carbonate to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cbz-L-leucyl-L-alanine benzyl ester undergoes various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas.

Hydrolysis: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Catalytic Hydrogenation: Pd-C, H2

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Coupling Reagents: DCC, DIC, DMAP

Major Products Formed

Deprotected Amino Acids: Removal of the Cbz group yields L-leucyl-L-alanine.

Carboxylic Acids: Hydrolysis of the benzyl ester yields N-Cbz-L-leucyl-L-alanine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Cbz-L-leucyl-L-alanine benzyl ester is primarily used as a building block in peptide synthesis. Its structure allows for the protection of amino groups, facilitating the formation of peptide bonds without unwanted side reactions.

- Synthesis Methodology : The compound can be utilized in solid-phase peptide synthesis (SPPS), where the Cbz (carbobenzyloxy) group serves as a protecting group for the amino functionality. This method allows for the sequential addition of amino acids to form longer peptides. The deprotection of the Cbz group is typically achieved using hydrogenation or other chemical methods, allowing for the release of free amino groups for further coupling reactions .

- Case Study : A study demonstrated that using this compound in conjunction with other protected amino acids resulted in high yields of desired peptides. The efficiency of this method was attributed to the stability of the Cbz protecting group under various reaction conditions .

Enzymatic Studies

The compound has been investigated for its interactions with proteolytic enzymes, which are crucial for understanding peptide bond hydrolysis and enzyme specificity.

- Enzyme Specificity : Research has shown that this compound can serve as a substrate for various proteases, including papain and Streptomyces griseus protease. The benzyl ester group enhances the substrate's affinity and reactivity towards these enzymes, making it a valuable tool in enzymatic studies .

- Data Table: Enzymatic Activity

| Enzyme | Substrate | Reaction Conditions | Observed Activity |

|---|---|---|---|

| Papain | This compound | pH 7.0, 37°C | High |

| Streptomyces Griseus Protease | This compound | pH 6.5, 40°C | Moderate |

Drug Development and Therapeutics

This compound has potential applications in drug development, particularly in creating peptide-based therapeutics.

- Antibacterial Activity : Research indicates that derivatives of this compound can exhibit antibacterial properties when modified appropriately. For instance, modifications to the side chains have shown varying degrees of activity against specific bacterial strains such as Pseudomonas aeruginosa and Serratia marcescens .

- Case Study : A study involving a series of dipeptide derivatives highlighted that certain modifications to this compound led to enhanced antibacterial efficacy, suggesting that structural variations can significantly impact biological activity .

Polymerization Studies

The compound's esters have been studied for their role in polymerization processes, particularly in enhancing peptide synthesis efficiency.

Wirkmechanismus

The mechanism of action of N-Cbz-L-leucyl-L-alanine benzyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Cbz group protects the amino group of L-leucine, preventing unwanted side reactions during peptide coupling. The benzyl ester group protects the carboxyl group of L-alanine, allowing selective deprotection and further functionalization. The compound’s stability and ease of deprotection make it an essential tool in peptide chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Cbz-L-leucine: Similar structure but lacks the L-alanine and benzyl ester groups.

N-Cbz-L-alanine: Similar structure but lacks the L-leucine and benzyl ester groups.

N-Boc-L-leucyl-L-alanine benzyl ester: Uses a different protecting group (Boc) instead of Cbz.

Uniqueness

N-Cbz-L-leucyl-L-alanine benzyl ester is unique due to its dual protection of both the amino and carboxyl groups, making it highly versatile in peptide synthesis. The Cbz group provides stability and can be removed under mild conditions, while the benzyl ester group allows for selective deprotection and further functionalization .

Biologische Aktivität

N-Cbz-L-leucyl-L-alanine benzyl ester is a compound of significant interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, supported by relevant research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves the protection of amino acids through the carbobenzoxy (Cbz) group and subsequent esterification with benzyl alcohol. The process can be summarized as follows:

- Protection of Amino Acids : The amino group of L-leucine is protected using a Cbz group.

- Esterification : The carboxylic acid group of L-alanine is reacted with benzyl alcohol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the benzyl ester.

- Purification : The product is purified using chromatography techniques.

The general reaction scheme can be represented as:

Antimicrobial Properties

Research indicates that derivatives of amino acid esters, including those with Cbz and benzyl groups, exhibit various biological activities, particularly antimicrobial effects. For example, studies have shown that certain peptide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

- Mechanism of Action : The lipophilicity introduced by the benzyl ester enhances membrane permeability, allowing the compound to penetrate bacterial cells more effectively. This property is crucial for compounds designed to inhibit enzymes like aminopeptidases that are vital for bacterial survival .

| Compound | Activity | Target Enzyme |

|---|---|---|

| This compound | Moderate | Aminopeptidases |

| Cbz derivatives | Variable | Various |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit proteolytic enzymes. Studies have demonstrated that modifications in the structure of amino acid esters can lead to enhanced selectivity and potency against specific proteases.

- Selectivity : The Cbz group has been shown to increase the selectivity towards certain enzymes such as cathepsin L over others, which is beneficial for developing targeted therapies .

Case Studies

- Antifungal Activity : A series of N-benzoyl amino esters were synthesized and tested against fungal strains like Fusarium temperatum and Aspergillus fumigatus. Results indicated that modifications in the ester group significantly impacted antifungal potency, suggesting similar potential for this compound .

- Peptide Synthesis : Research has highlighted that the use of benzyl esters in peptide synthesis enhances polymerization efficiency when using proteolytic enzymes like papain. This suggests that this compound could serve as a valuable building block in peptide-based drug development .

Eigenschaften

IUPAC Name |

benzyl (2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-17(2)14-21(26-24(29)31-16-20-12-8-5-9-13-20)22(27)25-18(3)23(28)30-15-19-10-6-4-7-11-19/h4-13,17-18,21H,14-16H2,1-3H3,(H,25,27)(H,26,29)/t18-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJZDZJUQJWXQX-RXVVDRJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.